molecular formula C21H18O14 B8180775 Gossypetin 8-O-beta-D-glucuronide;Gossypetin-8-O-(c)micro-D-glucuronide

Gossypetin 8-O-beta-D-glucuronide;Gossypetin-8-O-(c)micro-D-glucuronide

Cat. No.: B8180775
M. Wt: 494.4 g/mol
InChI Key: KHVMAMXQPVHXTJ-UHFFFAOYSA-N
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Description

Gossypetin 8-O-β-D-glucuronide (hibifolin, compound 138) is a flavonoid glycoside characterized by a gossypetin aglycone (a hexahydroxyflavone) conjugated with a β-D-glucuronic acid moiety at the 8-O position. It has been identified in plants such as Rhodiola rosea (roots, flowers, and leaves) and Abelmoschus manihot (flowers) . Hibifolin is notable for its stability in gastrointestinal and gut microbiota environments, as well as its antioxidant activity . Pharmacokinetic studies in rats demonstrate that hibifolin can be detected in serum and urine, undergoing metabolic pathways such as deglycosylation, glucuronidation, and methylation .

Properties

IUPAC Name

6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVMAMXQPVHXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gossypetin 8-O-beta-D-glucuronide typically involves the glycosylation of gossypetin with glucuronic acid. The reaction is carried out under mild acidic conditions to facilitate the formation of the glycosidic bond between the hydroxyl group at the 8th position of gossypetin and the glucuronic acid .

Industrial Production Methods

Industrial production of Gossypetin 8-O-beta-D-glucuronide involves the extraction of gossypetin from plant sources, followed by enzymatic or chemical glycosylation. The process is optimized to ensure high yield and purity of the final product. The use of bioreactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Gossypetin 8-O-beta-D-glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gossypetin 8-O-beta-D-glucuronide, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Gossypetin Derivatives with Varied Glycosylation Patterns

The structural diversity of gossypetin derivatives arises from differences in glycosylation positions, sugar types (e.g., glucoside, glucuronide, rhamnoside), and additional substitutions (e.g., acetylation, malonylation). Key analogs include:

Compound Name Substituents Source Key Features
Hibifolin (138) 8-O-β-D-glucuronide R. rosea, A. manihot High stability in gut environments; antioxidant activity
Gossypin (104) 8-O-β-D-glucoside R. rosea Lacks glucuronide’s carboxyl group; reduced polarity compared to hibifolin
Gossypetin-3-O-glucoside-8-O-glucuronide (126) 3-O-glucoside, 8-O-glucuronide R. rosea, Sedum dasyphyllum Dual glycosylation enhances solubility but may reduce membrane permeability
Rhodiquadrin B (127) 3-O-(3”-O-acetyl)-glucoside, 8-O-glucuronide R. rosea Acetylation increases lipophilicity; potential for altered bioavailability
Gossypetin-8-O-glucuronide malonyl esters (139–140) 8-O-glucuronide with malonyl substitution R. rosea Novel compounds; malonylation may enhance stability or bioactivity
Gossypetin-8-O-rhamnoside 8-O-rhamnoside Parkia speciosa Rhamnoside’s deoxy sugar reduces polarity vs. glucuronide

Key Differentiation Factors

  • Metabolic Stability : Acetylated (e.g., rhodiquadrin B) or malonylated derivatives resist enzymatic degradation, prolonging half-life .
  • Antioxidant Capacity : The free hydroxyl groups on gossypetin’s aglycone contribute to radical scavenging, but glycosylation at specific positions (e.g., 3-O or 8-O) modulates this activity .

Pharmacokinetic and Pharmacodynamic Comparisons

Hibifolin vs. Other Glucuronides

  • Hibifolin : Detected intact in rat serum post-oral administration, with metabolites including deglycosylated gossypetin and methylated forms .
  • Quercetin-3-O-β-D-glucuronide : Exhibits higher systemic exposure than quercetin aglycone due to glucuronide-mediated transport, but differs from hibifolin in hydroxylation pattern and target enzymes .
  • Morphine-6-O-β-D-glucuronide : Unlike hibifolin, it acts as a potent opioid receptor agonist, highlighting the role of aglycone structure in pharmacological activity .

Species-Specific Occurrence

  • Hibifolin and its derivatives are abundant in R. rosea and A. manihot, while gossypetin-8-O-rhamnoside isomers are unique to P. speciosa .

Biological Activity

Gossypetin 8-O-beta-D-glucuronide, also known as Gossypetin-8-O-(c)micro-D-glucuronide, is a flavonoid glycoside derived from gossypetin, predominantly found in cotton plants. This compound exhibits a range of biological activities that have garnered attention in pharmacology and nutraceutical research. Below, we explore its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Gossypetin 8-O-beta-D-glucuronide features a glucuronide moiety at the 8-position of the gossypetin structure. The molecular formula and specific structural characteristics contribute to its unique biological activities compared to other flavonoids.

Mass Spectrometry Analysis

Mass spectrometry studies reveal characteristic fragmentation patterns for gossypetin 8-O-beta-D-glucuronide, producing ions at m/z 333.03 and m/z 195.00, which are crucial for understanding its stability and structural integrity during analysis.

Biological Activities

Gossypetin 8-O-beta-D-glucuronide has demonstrated various biological activities, as summarized below:

Biological Activity Mechanism/Effect References
Antioxidant Scavenges free radicals and chelates trace metals (e.g., Fe³⁺, Cu²⁺), reducing oxidative stress . ,
Antibacterial Inhibits growth of multiple bacterial strains, with significant effects against Gram-positive and Gram-negative bacteria . ,
Antifungal Shows moderate antifungal activity against certain Candida species .
Neuroprotective Protects neuronal cells from hypoxic damage by enhancing antioxidant defenses and reducing lipid peroxidation .
Anti-inflammatory Suppresses inflammatory markers such as α-smooth muscle actin and p-ERK1/2 in vitro .
Antitumor Exhibits potential in inhibiting tumor cell proliferation through various pathways .
Cardioprotective Provides protective effects against cardiovascular diseases by modulating lipid profiles and inflammation .

The biological activities of gossypetin 8-O-beta-D-glucuronide can be attributed to its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : The flavonoid structure allows it to donate electrons to free radicals, thereby neutralizing them. This property is essential for reducing oxidative stress linked to various diseases.
  • Antimicrobial Action : Gossypetin 8-O-beta-D-glucuronide disrupts bacterial cell membranes and inhibits essential metabolic pathways within microbes, leading to cell death.
  • Neuroprotective Effects : By enhancing the activity of endogenous antioxidant enzymes (e.g., SOD, CAT) and restoring glutathione levels, it protects neurons from damage during ischemic events.
  • Anti-inflammatory Pathways : This compound inhibits pro-inflammatory cytokines and signaling molecules, which are pivotal in chronic inflammatory conditions.

Case Studies

Several studies have highlighted the efficacy of gossypetin 8-O-beta-D-glucuronide:

  • Study on Antioxidant Capacity : A study reported that at a concentration of 100 µM, gossypetin significantly reduced oxidative stress markers in cultured neurons exposed to hypoxia, indicating its potential as a neuroprotective agent .
  • Antimicrobial Evaluation : In an antimicrobial assay involving 26 bacterial strains and 13 fungal strains, gossypetin exhibited a notable antibacterial effect against multiple pathogens, with inhibition rates exceeding 50% for several Gram-positive bacteria .

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